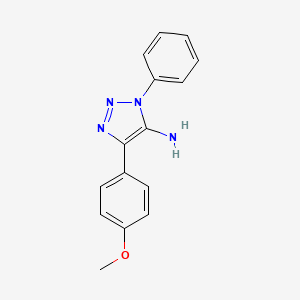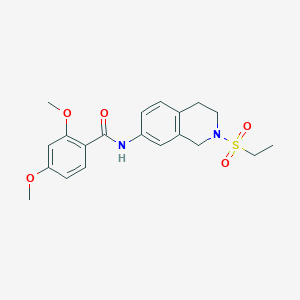![molecular formula C22H23N3O4 B2672912 N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-34-2](/img/structure/B2672912.png)
N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a compound that has been studied for its potential as an anticancer agent . It is part of a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives designed to target the epidermal growth factor receptor (EGFR), a significant target for cancer drug therapy .
Scientific Research Applications
Organic Synthesis and Chemical Properties
- The synthesis of N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide and related compounds involves intricate organic reactions, including decarboxylative Claisen rearrangement and the use of bidentate ligands in Cu-catalyzed coupling reactions. These processes underscore the compound's role in facilitating the development of heteroaromatic products and its utility in catalysis and synthesis methodologies (Craig et al., 2005), (Bhunia et al., 2017).
Medicinal Chemistry and Pharmacology
- The compound and its derivatives have been explored for their anticancer properties, particularly against leukemia cell lines. Research has demonstrated the potential of these compounds to exhibit selective cytotoxic effects, highlighting their significance in the development of new therapeutic agents (Horishny et al., 2021).
- Additionally, derivatives of this compound have been synthesized and evaluated for their gastroprotective and H2 receptor antagonistic activities. These studies are pivotal in designing compounds with potential applications in treating gastrointestinal disorders (Hirakawa et al., 1998).
- The compound's derivatives have also been investigated for their ability to act as potent and selective ligands for cannabinoid receptor type 2 (CB2), offering insights into the development of CB2-targeted therapies (Moldovan et al., 2017).
Pharmacological Synthesis and Evaluation
- Beyond its potential therapeutic applications, the compound's derivatives have been synthesized and assessed for their pharmacological activities, including antidepressant and antianxiety effects. This highlights the compound's versatility and potential as a precursor in the synthesis of pharmacologically active molecules (Kumar et al., 2017).
Chemical Analysis and Characterization
- The chemical structure and properties of this compound have been characterized in detail, providing foundational knowledge for further research and application in various fields (Subhadramma et al., 2015).
Mechanism of Action
This compound is believed to act as an inhibitor of the epidermal growth factor receptor (EGFR), a protein that plays a significant role in the regulation of cell growth and division . Overexpression of EGFR is often observed in various types of cancer, making it a promising target for anticancer drugs .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-20(24-10-4-1-5-11-24)15-25-14-18(17-8-2-3-9-19(17)25)21(27)22(28)23-13-16-7-6-12-29-16/h2-3,6-9,12,14H,1,4-5,10-11,13,15H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOHWBICXZGWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((2-Fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2672833.png)
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2672834.png)
![Methyl 3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2672835.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2672836.png)
![1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one](/img/structure/B2672837.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2672840.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2672841.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2672844.png)


![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2672850.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2672852.png)
